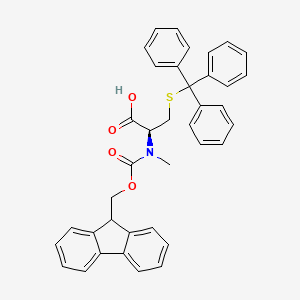

Fmoc-N-Me-D-Cys(Trt)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-N-Methyl-D-Cysteine(Trityl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection and coupling reactions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function, while the trityl group (Trt) protects the thiol group of cysteine.

準備方法

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The amino group of N-Methyl-D-Cysteine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Trityl Protection: The thiol group of the cysteine is protected by reacting with trityl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: The industrial production of Fmoc-N-Methyl-D-Cysteine(Trityl)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

Solid-Phase Synthesis: The compound is synthesized on a solid support, which allows for easy purification and handling.

Automated Synthesis: Automated synthesizers are used to add the Fmoc and Trityl protecting groups sequentially, ensuring high purity and yield.

化学反応の分析

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trityl group can be removed using acidic conditions like trifluoroacetic acid.

Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide.

Trityl Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Major Products Formed:

Deprotected Amino Acid: Removal of the Fmoc and Trityl groups yields N-Methyl-D-Cysteine.

Peptide Products: Coupling reactions yield peptides with N-Methyl-D-Cysteine incorporated at specific positions.

科学的研究の応用

Chemistry:

Peptide Synthesis: Used in the synthesis of peptides and proteins, particularly those requiring selective protection of functional groups.

Bioconjugation: Employed in the conjugation of peptides to other molecules, such as drugs or fluorescent labels.

Biology:

Protein Engineering: Utilized in the design and synthesis of modified proteins with specific functional properties.

Enzyme Studies: Used to study the role of cysteine residues in enzyme activity and regulation.

Medicine:

Drug Development: Investigated for its potential in developing peptide-based therapeutics.

Diagnostics: Used in the development of diagnostic assays involving peptides.

Industry:

Biotechnology: Applied in the production of synthetic peptides for research and commercial purposes.

Pharmaceuticals: Used in the synthesis of peptide drugs and other bioactive compounds.

作用機序

Molecular Targets and Pathways:

Thiol Group Reactivity: The thiol group of cysteine can form disulfide bonds, which are crucial for protein folding and stability.

Peptide Bond Formation: The compound participates in peptide bond formation during peptide synthesis, contributing to the structure and function of the resulting peptides.

類似化合物との比較

Fmoc-Cysteine(Trityl)-OH: Similar in structure but lacks the N-methyl group.

Boc-Cysteine(Trityl)-OH: Uses a different protecting group (Boc) for the amino function.

Fmoc-N-Methyl-L-Cysteine(Trityl)-OH: The L-isomer of the compound.

Uniqueness:

N-Methyl Group: The presence of the N-methyl group in Fmoc-N-Methyl-D-Cysteine(Trityl)-OH provides unique steric and electronic properties, which can influence the reactivity and selectivity in peptide synthesis.

D-Isomer: The D-isomer offers different stereochemical properties compared to the L-isomer, which can be advantageous in certain applications, such as the synthesis of peptides with specific conformations or biological activities.

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOPMQMPUNRGI-PGUFJCEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-dichloro-1H-benzo[d]iMidazol-6-aMine](/img/structure/B594626.png)

![2-[Acetyl(methyl)amino]-N-(2,5-difluorophenyl)-2-phenylacetamide](/img/structure/B594627.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)

![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)

![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)